9,10-Dihydroxypalmitic acid
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Overview
Description
9,10-Dihydroxypalmitic acid is a hydroxy fatty acid with significant importance in various industries, including food, chemical, and cosmetics. This compound is characterized by the presence of two hydroxyl groups at the 9th and 10th carbon positions of a hexadecanoic acid chain. Hydroxy fatty acids like 9,10-dihydroxyhexadecanoic acid are used as starting materials for the synthesis of polymers and as additives in the manufacture of lubricants, emulsifiers, and stabilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dihydroxyhexadecanoic acid can be achieved through enzymatic routes using recombinant Escherichia coli. This method involves the heterologous expression of fatty acid hydroxylating enzymes such as fatty acid desaturase from Saccharomyces cerevisiae, epoxide hydrolase from Caenorhabditis elegans, and epoxygenase from Stokasia laevis. The genes for these enzymes are codon-optimized, synthesized, and cloned into a pET 28a (+) vector. The culture conditions for the induction of these proteins in E. coli are optimized in shake flasks. The induced cell lysates are used in combination with the trans-supply of hexadecanoic acid and 9-hexadecenoic acid, followed by product profiling by gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods: Currently, the industrial production of 9,10-dihydroxyhexadecanoic acid is primarily through organic synthesis. the enzymatic route using cell conversion strategies is being explored as a more sustainable and efficient method .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dihydroxypalmitic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve hydrogenation processes.
Substitution: The hydroxyl groups can participate in substitution reactions, forming derivatives like 9,10-dibromohexadecanoic acid.
Major Products: The major products formed from these reactions include adipic acid, palmitic acid, and various substituted derivatives .
Scientific Research Applications
9,10-Dihydroxypalmitic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-dihydroxyhexadecanoic acid involves its interaction with specific enzymes and molecular pathways. For instance, the compound is produced through the action of fatty acid desaturase, epoxide hydrolase, and epoxygenase enzymes. These enzymes catalyze the hydroxylation of hexadecanoic acid, resulting in the formation of 9,10-dihydroxyhexadecanoic acid . The compound’s effects are mediated through its incorporation into various biochemical pathways, influencing the synthesis of polymers and other complex molecules .
Comparison with Similar Compounds
- 9,10-Dibromohexadecanoic acid
- Palmitelaidic acid
- Suberic acid
Comparison: 9,10-Dihydroxypalmitic acid is unique due to the presence of two hydroxyl groups at specific positions on the fatty acid chain. This structural feature imparts distinct chemical properties, making it a valuable precursor for the synthesis of various polymers and derivatives. Compared to similar compounds, 9,10-dihydroxyhexadecanoic acid offers enhanced reactivity and versatility in chemical reactions .
Properties
CAS No. |
29242-09-9 |
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Molecular Formula |
C16H32O4 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
9,10-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c1-2-3-4-8-11-14(17)15(18)12-9-6-5-7-10-13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |
InChI Key |
MHWBJDVXYSGJET-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCCC(C(CCCCCCCC(=O)O)O)O |
Synonyms |
9,10-dihydroxypalmitic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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